

Application Note & Protocol: Quantification of Netupitant in Rat Plasma by HPLC-MS/MS

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Compound of Interest

Compound Name: Fosnetupitant

Cat. No.: B607539

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This document provides a detailed protocol for the quantification of netupitant in rat plasma using a High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method. This method is intended for researchers, scientists, and drug development professionals involved in preclinical pharmacokinetic studies.

Introduction

Netupitant is a selective neurokinin-1 (NK1) receptor antagonist used for the prevention of chemotherapy-induced nausea and vomiting. The accurate quantification of netupitant in biological matrices such as plasma is crucial for pharmacokinetic and toxicokinetic studies during drug development. This application note describes a sensitive, specific, and rapid HPLC-MS/MS method for the determination of netupitant in rat plasma. The method utilizes liquid-liquid extraction for sample preparation and stable isotope-labeled netupitant as an internal standard to ensure high accuracy and precision.

Experimental Protocols

Materials and Reagents

- Netupitant reference standard
- Ibrutinib (Internal Standard - IS)^[1]
- HPLC grade acetonitrile and methanol

- Ammonium acetate[1]
- Formic acid
- Ultrapure water
- Rat plasma (with anticoagulant, e.g., K2-EDTA)
- Methyl tert-butyl ether (MTBE)

Instrumentation

- HPLC System: A system capable of delivering a stable flow rate, such as a Shimadzu Nexera X2 or equivalent.
- Mass Spectrometer: A triple quadrupole mass spectrometer, such as an AB Sciex API 5500 or equivalent, equipped with an electrospray ionization (ESI) source.[1]
- Analytical Column: A reversed-phase C18 column, for example, a Phenomenex C18 (50mm × 2.0mm, 3μm).[1]

Preparation of Solutions

- Stock Solutions (1 mg/mL): Prepare individual stock solutions of netupitant and the internal standard (ibrutinib) in methanol.
- Working Solutions: Prepare serial dilutions of the netupitant stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards and quality control (QC) samples. The working solution for the internal standard should be prepared at an appropriate concentration (e.g., 100 ng/mL) in the same diluent.

Sample Preparation (Liquid-Liquid Extraction)

- Thaw frozen rat plasma samples at room temperature.
- Pipette 100 μL of rat plasma into a clean microcentrifuge tube.
- Add 10 μL of the internal standard working solution to each plasma sample, except for the blank samples (to which 10 μL of diluent is added).

- Vortex mix for 10 seconds.
- Add 1 mL of methyl tert-butyl ether (MTBE) as the extraction solvent.
- Vortex mix for 5 minutes to ensure thorough extraction.
- Centrifuge at 10,000 rpm for 10 minutes at 4°C to separate the organic and aqueous layers.
- Carefully transfer the upper organic layer (approximately 900 µL) to a new clean tube.
- Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the dried residue in 200 µL of the mobile phase.
- Vortex mix for 1 minute and transfer the solution to an HPLC vial for analysis.

HPLC-MS/MS Conditions

The chromatographic and mass spectrometric conditions are summarized in the table below.

Parameter	Condition
HPLC System	
Column	Phenomenex C18 (50mm × 2.0mm, 3μm)[1]
Mobile Phase	A: 10mM Ammonium acetate buffer (pH 9.0) B: Acetonitrile[1]
Gradient	Isocratic: 11% A and 89% B[1]
Flow Rate	0.3 mL/min[1]
Injection Volume	5 μL
Column Temperature	40°C
Run Time	2.5 minutes[1]
Mass Spectrometer	
Ionization Mode	Electrospray Ionization (ESI), Positive[1]
MRM Transitions (m/z)	Netupitant: 579.5 → 522.4, Ibrutinib (IS): 441.2 → 138.1[1]
Dwell Time	200 ms
Ion Source Temperature	550°C
IonSpray Voltage	5500 V
Curtain Gas	30 psi
Collision Gas	8 psi
Nebulizer Gas (GS1)	50 psi
Turbo Gas (GS2)	50 psi

Data Presentation

The following tables summarize the quantitative data for the validation of the HPLC-MS/MS method for netupitant in rat plasma.

Table 1: Calibration Curve Parameters

Analyte	Linear Range (ng/mL)	Correlation Coefficient (r ²)	Weighting
Netupitant	5 - 1000[1]	> 0.99	1/x ²

Table 2: Accuracy and Precision

QC Level	Nominal Conc. (ng/mL)	Intra-day Precision (%RSD, n=6)	Intra-day Accuracy (%Bias)	Inter-day Precision (%RSD, n=18)	Inter-day Accuracy (%Bias)
LLOQ	5	< 15%	± 15%	< 15%	± 15%
Low QC	15	< 15%	± 15%	< 15%	± 15%
Mid QC	150	< 15%	± 15%	< 15%	± 15%
High QC	800	< 15%	± 15%	< 15%	± 15%

Table 3: Recovery and Matrix Effect

QC Level	Nominal Conc. (ng/mL)	Recovery (%)	Matrix Effect (%)
Low QC	15	85 - 115%	85 - 115%
High QC	800	85 - 115%	85 - 115%

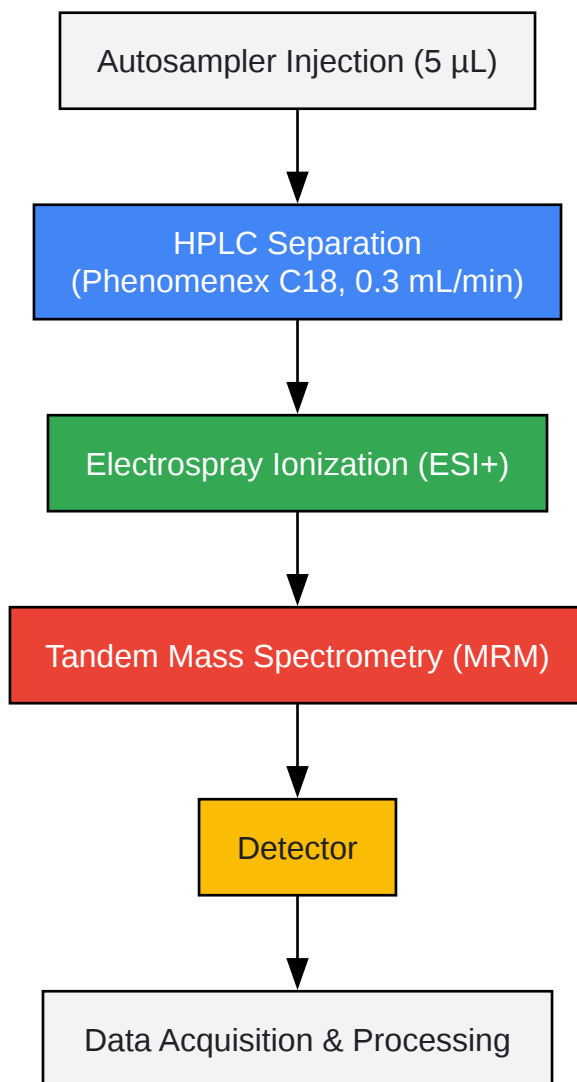
Visualizations

The following diagrams illustrate the experimental workflow for the quantification of netupitant in rat plasma.



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Caption: Workflow for the liquid-liquid extraction of netupitant from rat plasma.



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Caption: Analytical workflow for the HPLC-MS/MS analysis of netupitant.

Conclusion

The described HPLC-MS/MS method provides a reliable and robust approach for the quantification of netupitant in rat plasma. The use of liquid-liquid extraction results in a clean sample extract with minimal matrix effects, and the short chromatographic run time allows for high-throughput analysis. This method is suitable for supporting preclinical pharmacokinetic studies of netupitant.

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References

- 1. Development and validation of a rapid LC-MS/MS method for simultaneous determination of netupitant and palonosetron in human plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
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